molecular formula C15H11ClF2N4 B8203776 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-43-0

6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B8203776
CAS No.: 1231930-43-0
M. Wt: 320.72 g/mol
InChI Key: UAJWWWJGTHFEKY-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative featuring a 2-chloro-5-fluoropyrimidin-4-yl substituent at position 6, a cyclopropyl group at position 1, and additional fluoro and methyl groups at positions 4 and 2, respectively. Its molecular formula is C₁₅H₁₃ClF₂N₄, with a molecular weight of 322.74 g/mol (CAS: 1231930-42-9) . Fluorine atoms at positions 4 (benzimidazole) and 5 (pyrimidine) likely improve bioavailability and target binding through electronegative effects and steric tuning.

Properties

IUPAC Name

6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N4/c1-7-20-14-10(17)4-8(5-12(14)22(7)9-2-3-9)13-11(18)6-19-15(16)21-13/h4-6,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJWWWJGTHFEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=C(C=C2F)C4=NC(=NC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128429
Record name 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231930-43-0
Record name 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231930-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 1-Cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole

The benzimidazole core is synthesized from 4-fluoro-2-methyl-1H-benzimidazole, which is alkylated at the N1 position using cyclopropyl bromide under basic conditions.

Procedure :

  • Cyclization :

    • 4-Fluoro-2-nitroaniline is reduced to 4-fluoro-1,2-benzenediamine using hydrogen gas and palladium on carbon.

    • Cyclization with acetic acid forms 4-fluoro-2-methyl-1H-benzimidazole.

  • N1-Alkylation :

    • Reaction with cyclopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields 1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole.

Key Data :

StepReagents/ConditionsYield (%)
CyclizationH₂/Pd-C, AcOH, 80°C, 12 h78
AlkylationCyclopropyl bromide, K₂CO₃, DMF, 60°C, 8 h65

Functionalization at the C6 Position

To enable coupling with the pyrimidine moiety, the C6 position of the benzimidazole is brominated using N-bromosuccinimide (NBS) in acetic acid.

Procedure :

  • 1-Cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole is treated with NBS (1.1 eq) in acetic acid at 60°C for 6 hours to afford 6-bromo-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole.

Optimization Insight :

  • Excess NBS (>1.2 eq) leads to dibromination at C5 and C6, reducing monobrominated yield to <40%.

Synthesis of the Pyrimidine Moiety

The 2-chloro-5-fluoropyrimidin-4-yl group is prepared via sequential halogenation of pyrimidine.

Procedure :

  • Fluorination :

    • 4-Hydroxypyrimidine is treated with diethylaminosulfur trifluoride (DAST) to introduce fluorine at C5.

  • Chlorination :

    • The C2 position is chlorinated using phosphorus oxychloride (POCl₃) under reflux.

Key Data :

StepReagents/ConditionsYield (%)
FluorinationDAST, CH₂Cl₂, 0°C → rt, 4 h82
ChlorinationPOCl₃, 110°C, 6 h75

Coupling Strategies for Benzimidazole-Pyrimidine Bond Formation

Suzuki-Miyaura Cross-Coupling

The brominated benzimidazole and 2-chloro-5-fluoro-4-iodopyrimidine are coupled using a palladium catalyst.

Procedure :

  • 6-Bromo-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole (1 eq), 2-chloro-5-fluoro-4-iodopyrimidine (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in toluene/ethanol (3:1) are heated at 90°C for 12 hours.

Optimization Data :

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH9068
PdCl₂(dppf)Cs₂CO₃DMF10072

Direct Arylation

An alternative method employs direct C–H activation at the benzimidazole C6 position.

Procedure :

  • 1-Cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole, 2-chloro-5-fluoro-4-iodopyrimidine, Pd(OAc)₂ (5 mol%), and pivalic acid (1 eq) in dimethylacetamide (DMA) are stirred at 120°C for 24 hours.

Key Finding :

  • Direct arylation avoids pre-functionalization but requires harsh conditions, leading to partial decomposition (yield: 55%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesOverall Yield (%)
Suzuki-MiyauraHigh regioselectivity, mild conditionsRequires brominated intermediate68–72
Direct ArylationFewer steps, no pre-halogenationLow yield, high temperatures55

Chemical Reactions Analysis

Types of Reactions

6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride (NaH) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzimidazole-Pyrimidine Hybrids

Key Structural Differences
Compound Name Substituents (Position 1, 6) Molecular Weight (g/mol) CAS Number
Target Compound 1-Cyclopropyl, 6-(2-chloro-5-fluoropyrimidin-4-yl) 322.74 1231930-42-9
6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 1-Isopropyl, 6-(2-chloro-5-fluoropyrimidin-4-yl) 322.74 1231930-42-9
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester 1-Methyl, 5-(pyridin-2-yloxy) 609.5 Not provided
  • Cyclopropyl vs. Cyclopropane’s rigid, planar structure may also enhance binding to flat aromatic pockets in enzyme targets (e.g., kinases) .
  • Pyrimidine Substituents (Position 6): The 2-chloro-5-fluoropyrimidin-4-yl group is a common pharmacophore in kinase inhibitors, where chlorine and fluorine atoms participate in halogen bonding with catalytic lysine or hinge regions. This contrasts with compounds like SB 202190 (CAS: 152121-30-7), which replaces pyrimidine with a pyridyl group and lacks halogen atoms, resulting in weaker kinase inhibition .
Antimicrobial and Anticancer Profiles
  • Target Compound: Fluoropyrimidine moieties are associated with anticancer activity (e.g., 5-fluorouracil derivatives).
  • Analog with Isopropyl (CAS: 1231930-42-9): While structurally similar, the isopropyl group may reduce metabolic stability compared to cyclopropyl, as seen in protease inhibitors where bulky substituents increase hepatic clearance .
  • Benzimidazole-5-(Aryldiazenyl)Thiazole Derivatives: Compounds like albendazole (CAS: 54965-21-8) prioritize thiazole substituents for antimicrobial activity, whereas the target compound’s pyrimidine focus aligns more with antiviral or anticancer applications .
Physicochemical Properties
Property Target Compound 1-Isopropyl Analog SB 202190
LogP (Predicted) ~3.2 ~3.5 ~2.8
Solubility (mg/mL) <0.1 (aqueous) <0.1 (aqueous) 0.25 (DMSO)
Melting Point Not reported Not reported 161–163°C

The target compound’s low solubility (common in fluorinated benzimidazoles) necessitates formulation enhancements, such as co-solvents or nanoparticle delivery .

Biological Activity

6-(2-Chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole is a compound with significant potential in medicinal chemistry, particularly in the development of targeted therapies. Its unique structure suggests various biological activities that could be leveraged in treating diseases, including cancer and viral infections.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1231930-43-0
Molecular Formula C15H11ClF2N4
Molecular Weight 320.72 g/mol
Appearance Off-white to yellow solid
Purity (HPLC) 99.38%
Storage Conditions 2-8°C

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. The presence of the chloro and fluorine substituents enhances its lipophilicity and may influence its binding affinity to various proteins involved in disease pathways.

Antiviral Activity

Research has indicated that similar pyrimidine derivatives exhibit potent antiviral effects, particularly against HIV. For instance, compounds with structural similarities have shown picomolar activity against wild-type HIV-1 and clinically relevant mutants, indicating a potential for broad-spectrum antiviral properties . The specific mechanisms include inhibition of reverse transcriptase and interference with viral replication processes.

Anticancer Potential

The benzimidazole framework is known for its anticancer properties, particularly in targeting cyclin-dependent kinases (CDKs). Compounds that incorporate similar structures have been explored as CDK inhibitors, which are crucial in regulating cell cycle progression. Preliminary studies suggest that modifications to the benzimidazole core can enhance selectivity and potency against cancer cell lines .

Case Studies

  • Inhibition of CDK4/6
    A study focusing on the design of PROTACs (proteolysis-targeting chimeras) based on similar benzimidazole structures demonstrated enhanced degradation of CDK4/6 proteins, leading to reduced proliferation in cancer cell lines. These findings suggest that the compound could be optimized for similar applications .
  • HIV Reverse Transcriptase Inhibition
    In a comparative analysis of various substituted pyrimidines, compounds closely related to this compound exhibited significant inhibition of HIV reverse transcriptase, correlating with their structural features . This positions the compound as a candidate for further development in antiviral therapies.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for investigation include:

  • In vitro and in vivo efficacy studies to determine therapeutic potential across different disease models.
  • Mechanistic studies to elucidate the pathways affected by the compound.
  • Structure-activity relationship (SAR) analyses to optimize the chemical structure for enhanced potency and selectivity.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including condensation of substituted pyrimidine and benzimidazole precursors. For example:

  • Key step : Reacting 4-(substituted-oxy)-5-fluorobenzene-1,2-diamine with aldehydes under nitrogen in dry DMF at 120°C, using sodium metabisulfite as a catalyst for cyclization .
  • Intermediate characterization :
    • 1H/13C NMR to confirm regioselectivity and substituent positions.
    • IR spectroscopy to verify functional groups (e.g., C=O, C-F stretches).
    • Elemental analysis to validate purity (>95% by CHNS data) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity for the benzimidazole core?

Answer:
Use Design of Experiments (DoE) to systematically vary parameters:

  • Variables : Solvent polarity (DMF vs. DMSO), temperature (80–140°C), and catalyst loading (e.g., NaHSO3 vs. NH4OAc).
  • Response surface modeling identifies optimal conditions. For example, highlights flow chemistry for controlled oxidation steps, reducing side products.
  • Validation : Monitor reaction progress via HPLC-MS to track intermediate formation and minimize byproducts like dehalogenated derivatives .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Assign peaks for fluorinated pyrimidine (δ ~160 ppm for C-F) and cyclopropyl protons (δ ~1.0–2.0 ppm).
  • High-resolution MS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
  • XRD (if crystalline) : Resolve ambiguities in substituent orientation using SHELX-refined structures .

Advanced: How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

Answer:

  • 2D NMR (COSY, HSQC) : Decouple overlapping signals from fluorinated and cyclopropyl groups.
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement ).
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Basic: What methods are recommended for assessing purity and identifying impurities?

Answer:

  • HPLC with UV/Vis detection : Use C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
  • Reference standards : Compare retention times with certified impurities (e.g., EP/JP pharmacopeial guidelines ).
  • TLC : Rapid screening using silica gel plates and iodine visualization .

Advanced: How can advanced chromatography techniques address co-elution of structurally similar impurities?

Answer:

  • UHPLC-MS/MS : Employ sub-2μm particles for higher resolution and tandem MS for fragmentation patterns.
  • Chiral columns : Separate enantiomers if asymmetric centers are present.
  • Ion mobility spectrometry : Differentiate isomers based on collision cross-sections .

Advanced: What crystallographic strategies are effective for resolving the compound’s solid-state conformation?

Answer:

  • Single-crystal growth : Use slow evaporation in mixed solvents (e.g., CHCl3/hexane).
  • SHELX suite : Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces).
  • Twinned data handling : Apply HKLF 5 format in SHELXL to model twin domains .

Advanced: How should researchers analyze discrepancies between computational and experimental data (e.g., docking vs. bioassay results)?

Answer:

  • Re-dock with flexible active sites : Account for protein conformational changes (e.g., induced-fit docking in AutoDock Vina).
  • MD simulations : Run 100-ns trajectories to validate binding stability.
  • Experimental validation : Use SPR or ITC to measure binding affinities, resolving contradictions from static docking poses .

Basic: What are common synthetic challenges with the cyclopropyl and fluoropyrimidine moieties?

Answer:

  • Cyclopropane instability : Avoid strong acids/bases; use low-temperature conditions during coupling.
  • Fluorine loss : Optimize reaction time to prevent defluorination (common in SNAr reactions).
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate polar byproducts .

Advanced: How can researchers design derivatives to study structure-activity relationships (SAR)?

Answer:

  • Scaffold diversification : Replace fluoropyrimidine with chloropyrazine or methyltriazine to probe electronic effects.
  • Functionalization : Introduce sulfonamide or amide groups at the benzimidazole N-position.
  • In vitro screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

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